4-Bromo-6-methyl-2-oxindole
Overview
Description
4-Bromo-6-methyl-2-oxindole is a derivative of oxindole, a significant heterocyclic compound. This compound features a bromine atom at the fourth position and a methyl group at the sixth position on the oxindole ring. Oxindoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-methyl-2-oxindole typically involves the bromination of 6-methyl-2-oxindole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-methyl-2-oxindole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The oxindole ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), and bases like potassium carbonate (K2CO3) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like sodium carbonate (Na2CO3) are typical reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxindoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-6-methyl-2-oxindole has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and natural product analogs.
Biology: It is used in the study of biological pathways and enzyme interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-6-methyl-2-oxindole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the oxindole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
6-Bromo-2-oxindole: Similar structure but lacks the methyl group at the sixth position.
4-Methyl-2-oxindole: Similar structure but lacks the bromine atom at the fourth position.
4-Bromo-2-oxindole: Similar structure but lacks the methyl group at the sixth position.
Uniqueness: 4-Bromo-6-methyl-2-oxindole is unique due to the presence of both the bromine atom and the methyl group, which can influence its chemical reactivity and biological activity. This combination of substituents can enhance its potential as a versatile intermediate in organic synthesis and its effectiveness in various biological applications.
Properties
IUPAC Name |
4-bromo-6-methyl-1,3-dihydroindol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-5-2-7(10)6-4-9(12)11-8(6)3-5/h2-3H,4H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBHGOQENUTEBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CC(=O)N2)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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